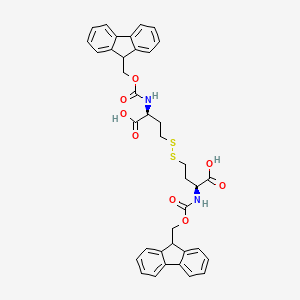

Di-Fmoc-L-homocystine

CAS No.:

Cat. No.: VC13352056

Molecular Formula: C38H36N2O8S2

Molecular Weight: 712.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C38H36N2O8S2 |

|---|---|

| Molecular Weight | 712.8 g/mol |

| IUPAC Name | (2S)-4-[[(3S)-3-carboxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

| Standard InChI | InChI=1S/C38H36N2O8S2/c41-35(42)33(39-37(45)47-21-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-19-49-50-20-18-34(36(43)44)40-38(46)48-22-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-34H,17-22H2,(H,39,45)(H,40,46)(H,41,42)(H,43,44)/t33-,34-/m0/s1 |

| Standard InChI Key | NCFXZAOAWVFTCF-HEVIKAOCSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCSSCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSSCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSSCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Introduction

Chemical Structure and Functional Attributes

Di-Fmoc-L-homocystine (C₃₈H₃₂N₂O₈S₂) is a dimeric molecule comprising two L-homocysteine residues linked by a disulfide bond (-S-S-). Each amine group is protected by an Fmoc moiety, a hallmark of modern peptide synthesis strategies. The Fmoc groups confer steric hindrance and stability under basic conditions, ensuring selective deprotection during iterative coupling cycles.

The disulfide bridge introduces conformational flexibility and redox sensitivity, enabling applications in dynamic biomaterials. X-ray crystallographic studies of analogous Fmoc-protected amino acids reveal planar fluorene rings stacked via π-π interactions, which stabilize crystalline phases and influence solubility .

Synthetic Methodologies

Homocystine Precursor Synthesis

The foundational step in producing Di-Fmoc-L-homocystine involves synthesizing L-homocystine. A patented industrial process oxidizes the disodium salt of D,L-homocysteine using molecular oxygen in the presence of Fe³⁺ or Cu²⁺ catalysts at pH 7.0–8.0 . The reaction proceeds via a radical mechanism, with metal ions facilitating electron transfer:

Yields exceed 80% under optimized conditions (0.8–1.2 M substrate concentration), with subsequent acidification to pH 5.3 inducing crystallization .

Fmoc Protection Strategy

The amine groups of L-homocystine are protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in dioxane with sodium bicarbonate as a base. This two-step protocol ensures quantitative protection:

Industrial-scale production employs automated synthesizers and chromatographic purification, achieving >95% purity .

Reactivity and Deprotection Mechanisms

Deprotection Kinetics

Fmoc removal is achieved via piperidine-mediated β-elimination in N,N-dimethylformamide (DMF). The reaction follows pseudo-first-order kinetics, with a half-life of ~3 minutes at 20% piperidine concentration :

Peptide Coupling

Activation of the carboxyl group employs N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), forming an active ester intermediate. Coupling efficiencies exceed 98% in SPPS, as validated by HPLC .

Applications in Scientific Research

Peptide Therapeutics

Di-Fmoc-L-homocystine enables the synthesis of disulfide-rich peptides, such as cyclotides and conotoxins, with applications in oncology and neurology. For example, its incorporation into EZH2 inhibitors enhances epigenetic drug stability .

Biomaterial Engineering

Fmoc-protected homocystine serves as a precursor for redox-responsive hydrogels. Under reducing conditions, disulfide cleavage triggers hydrogel dissolution, enabling controlled drug release .

Enzymatic Studies

Semisynthetic SAHH (S-adenosylhomocysteine hydrolase) modified with acetylated lysines demonstrates reduced activity, highlighting homocysteine’s role in methylation regulation .

Comparative Analysis with Analogous Compounds

| Compound | Protection Groups | Solubility (mg/mL) | Deprotection Rate (min⁻¹) | Applications |

|---|---|---|---|---|

| Di-Fmoc-L-homocystine | Dual Fmoc | 12.4 (DMF) | 0.23 | Peptides, hydrogels |

| Fmoc-L-cystine | Dual Fmoc | 8.9 (DMF) | 0.19 | Antibody-drug conjugates |

| Boc-L-homocystine | Dual Boc | 5.1 (DCM) | 0.07 | Low-pH synthesis |

Dual Fmoc protection offers superior solubility and deprotection rates compared to tert-butoxycarbonyl (Boc) analogs, making it ideal for automated synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume